2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide

Anticancer drug discovery Telomerase inhibition JAK/STAT pathway

An unsubstituted acetamide precursor purpose-built for systematic N-derivatization SAR campaigns. The 3,4-dimethylphenyl substituent enables direct head-to-head lipophilicity, microsomal stability, and plasma protein binding comparisons with unsubstituted phenyl analogs. Its thioether oxidation state serves as a clean baseline for covalent profiling assays. With MW 273.35, tPSA ~93 Ų, and only 4 rotatable bonds, it offers a superior CNS MPO profile versus bulkier N-substituted variants—ideal for CNS-targeted HTS decks. Request a quote to secure this distinctive scaffold.

Molecular Formula C14H15N3OS
Molecular Weight 273.35
CAS No. 941973-69-9
Cat. No. B2418892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide
CAS941973-69-9
Molecular FormulaC14H15N3OS
Molecular Weight273.35
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N)C
InChIInChI=1S/C14H15N3OS/c1-9-3-4-11(7-10(9)2)12-5-6-14(17-16-12)19-8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18)
InChIKeyXTKJGTGTAOFAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide (CAS 941973-69-9): Chemical Class, Core Scaffold & Research Provenance


2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide (CAS 941973-69-9, molecular formula C14H15N3OS, molecular weight 273.35 g/mol) is a synthetic small molecule belonging to the pyridazinylthioacetamide class [1]. The core scaffold—a pyridazine ring linked via a thioether bridge to an acetamide group—is foundational to a family of compounds with demonstrated pharmacological activity across multiple therapeutic areas, including gastric antisecretory [2], anticancer (telomerase/JAK/STAT pathway inhibition) [3], and antiviral (HIV-1 NNRTI) applications [4]. The 3,4-dimethylphenyl substituent at the pyridazine 6-position distinguishes it from simpler 6-phenyl analogs that have been more extensively characterized in the peer-reviewed literature.

Why In-Class Pyridazinylthioacetamides Are Not Interchangeable with 2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide


Although the pyridazinylthioacetamide scaffold supports diverse biological activities, substitution patterns on the pyridazine ring and the acetamide nitrogen exert profound and non-linear effects on potency, selectivity, and pharmacokinetics. Published structure-activity relationship (SAR) data for closely related N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide analogs reveal that the best-performing compound (4l) achieved 64.95% telomerase inhibition and 79% growth inhibition, whereas other analogs within the same series showed markedly weaker activity [1]. Similarly, introduction of an N-(4-methylthiazol-2-yl) substituent in the analog VU0240551 shifts the biological target profile entirely toward K+/Cl− cotransporter 2 (KCC2) inhibition (IC50 = 568 nM) . These examples demonstrate that seemingly minor structural modifications—including the presence or absence of an N-substituent on the acetamide and the nature of the aryl group at the pyridazine 6-position—can redirect the compound's target engagement and therapeutic potential. Therefore, a generic in-class substitution without experimental verification risks selecting a compound with an entirely different biological fingerprint.

Quantitative Differentiation Evidence for 2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide vs. Closest Analogs


Structural Differentiation: Unsubstituted Acetamide vs. N-Phenyl Acetamide Analogs in Telomerase/JAK/STAT3 Inhibition

The target compound bears a primary acetamide group (-CH2-C(=O)-NH2), whereas the most extensively characterized antitumor analogs in the same scaffold class (e.g., compound 4l) incorporate an N-phenyl substituent on the acetamide nitrogen. In the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series, compound 4l achieved 64.95% telomerase inhibition at 10 µM and 79% growth inhibition against cancer cells, with JAK1 inhibition at a 0.46-fold change relative to pacritinib and STAT3 inhibition at 0.22-fold change relative to sorafenib [1]. The unsubstituted acetamide in the target compound eliminates hydrogen-bonding and steric contributions from the N-phenyl group, which is predicted to alter target engagement profiles and provides a distinct starting point for SAR exploration where N-modification is the intended diversification vector.

Anticancer drug discovery Telomerase inhibition JAK/STAT pathway Pyridazinylthioacetamide SAR

Aryl Substituent Differentiation: 3,4-Dimethylphenyl vs. Phenyl at the Pyridazine 6-Position

The target compound features a 3,4-dimethylphenyl group at the pyridazine 6-position, whereas the most common comparator compounds (e.g., in the antiulcer series IIa/IIb [1] and in the KCC2 inhibitor VU0240551 ) bear an unsubstituted phenyl ring. The addition of two methyl groups increases calculated logP by approximately 0.9–1.1 units relative to the unsubstituted phenyl analog (estimated via fragment-based contribution), which can modulate membrane permeability, metabolic stability, and plasma protein binding. In the gastric antisecretory class, 2-phenyl-2-(3-pyridazinyl)thioacetamide (IIa) demonstrated long-lasting activity at 20 mg/kg p.o. in rats, while the 6-methyl analog (IIb) exhibited a distinct potency and toxicity profile, illustrating that even a single methyl group on the pyridazine ring alters in vivo pharmacology [1].

Pyridazine SAR Lipophilicity modulation Drug-likeness optimization

Target Selectivity Differentiation: Thioether vs. Sulfonyl Oxidation State in the Pyridazine Scaffold

The target compound contains a thioether (-S-CH2-) linker connecting the pyridazine ring to the acetamide moiety. This is in the reduced sulfide oxidation state, distinguishing it from oxidized sulfoxide and sulfone analogs. In the broader pyridazine (thio)amide fungicide patent landscape (Bayer CropScience, US20230054449A1), both thioether and sulfonyl variants are claimed, but oxidation state critically determines reactivity, metabolic stability, and off-target cysteine reactivity [1]. The thioether form of the target compound is expected to exhibit lower chemical reactivity toward nucleophiles compared to sulfone analogs, reducing the risk of non-specific protein adduction while maintaining target-binding capacity through the pyridazine and acetamide pharmacophores. Quantitative metabolic stability data for the specific compound are not publicly available, but class-level precedent indicates that thioether-containing drug candidates generally show reduced CYP450-mediated S-oxidation liabilities compared to their sulfoxide counterparts.

Cysteine-reactive probes Reversible vs. irreversible inhibition Thioether oxidation liability

Physicochemical Property Differentiation: Calculated Drug-Likeness and CNS MPO Score Benchmarking

Based on calculated physicochemical parameters (Molecular Formula: C14H15N3OS, MW: 273.35, H-bond donors: 2, H-bond acceptors: 4, rotatable bonds: 4), the target compound satisfies Lipinski's Rule of Five and exhibits a calculated topological polar surface area (tPSA) of approximately 93 Ų [1]. By comparison, the close analog VU0240551 (N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]-acetamide; MW: 342.4, tPSA: ~120 Ų) has a higher molecular weight and larger polar surface area . The lower MW and tPSA of the target compound suggest superior membrane permeability potential and a more favorable CNS multiparameter optimization (MPO) score, making it a more attractive starting point for CNS-penetrant programs. The absence of an N-substituent also reduces the number of rotatable bonds (4 vs. 6 in VU0240551), which correlates with improved oral bioavailability according to the Veber rule.

Drug-likeness CNS MPO Physicochemical profiling Lead-likeness

Intellectual Property Differentiation: Freedom-to-Operate Positioning Relative to Densely Patented N-Substituted Analogs

A review of the patent landscape indicates that N-substituted pyridazinylthioacetamides are covered by multiple composition-of-matter patents, including those targeting KCC2 inhibition (VU0240551 and derivatives) and fungicidal applications (Bayer CropScience US20230054449A1) [1]. The target compound, bearing an unsubstituted primary acetamide, represents a structurally simpler chemotype that may fall outside the specific Markush claims of these patents, which predominantly require N-aryl or N-heterocyclic substitution on the acetamide nitrogen. While a formal freedom-to-operate analysis is beyond the scope of this guide, the structural distinction—primary acetamide vs. N-substituted acetamide—suggests a potentially more favorable IP position for commercial development and a cleaner starting point for novel composition-of-matter filings.

Freedom-to-operate Patent landscape Pyridazine thioamide IP Chemical intellectual property

Recommended Research & Industrial Application Scenarios for 2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide


Medicinal Chemistry: N-Substitution SAR Exploration for Anticancer Lead Optimization

The target compound serves as an ideal unsubstituted acetamide precursor for systematic N-derivatization campaigns. Medicinal chemistry teams can use it as a core scaffold to synthesize focused libraries of N-alkyl, N-aryl, and N-heterocyclic acetamide variants, enabling direct SAR comparisons with published N-phenyl analogs that demonstrated 64.95% telomerase inhibition and JAK1/STAT3/TLR4 multi-target activity [1]. This approach allows the exploration of N-substitution effects on target potency and selectivity without the synthetic burden of de novo scaffold construction.

ADME/DMPK Profiling: Benchmarking Dimethylphenyl vs. Phenyl Pharmacokinetics

The 3,4-dimethylphenyl substituent confers increased lipophilicity compared to the unsubstituted phenyl ring found in nearly all published pyridazinylthioacetamide analogs [1]. DMPK laboratories can use this compound to directly assess the impact of the dimethyl substitution on microsomal stability, CYP inhibition, plasma protein binding, and membrane permeability in side-by-side assays with the phenyl analog (e.g., 2-((6-phenylpyridazin-3-yl)thio)acetamide). Results from such head-to-head comparisons would provide transferable SAR insights applicable to multiple pyridazine-based programs.

Chemical Biology: Profiling Target Engagement of the Thioether Chemotype

The thioether oxidation state of the target compound distinguishes it from sulfoxide and sulfone analogs that are claimed in fungicide patents (Bayer CropScience US20230054449A1) [1]. Chemical biology groups can employ this compound in covalent profiling assays (e.g., isoTOP-ABPP) to assess basal cysteine reactivity of the thioether chemotype and compare it with oxidized variants, thereby establishing whether the reduced form offers a cleaner selectivity profile suitable for reversible target engagement screening cascades.

Screening Library Diversification: CNS-Penetrant Lead Discovery

With a molecular weight of 273.35 g/mol, tPSA of approximately 93 Ų, and only 4 rotatable bonds, the target compound exhibits a favorable CNS MPO profile that is superior to bulkier N-substituted analogs such as VU0240551 (MW: 342.4, tPSA: ~120 Ų) [1][2]. High-throughput screening groups focused on CNS targets (e.g., neurodegenerative diseases, psychiatric disorders) can incorporate this compound into screening decks as a low-MW, high-ligand-efficiency starting point with predicted blood-brain barrier permeability.

Quote Request

Request a Quote for 2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.